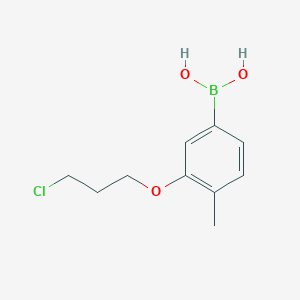

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

描述

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is an arylboronic acid derivative characterized by a 4-methylphenyl core substituted with a 3-chloropropoxy group at the 3-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, enabling the synthesis of complex organic molecules .

属性

IUPAC Name |

[3-(3-chloropropoxy)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-8-3-4-9(11(13)14)7-10(8)15-6-2-5-12/h3-4,7,13-14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHMGVHZNYEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Cross-Coupling Approach

A highly effective method for synthesizing arylboronic acid derivatives such as (3-(3-chloropropoxy)-4-methylphenyl)boronic acid involves palladium-catalyzed coupling reactions. This approach utilizes aryl halides and boronic acids or boronate esters as coupling partners under mild conditions.

- Catalyst System: Pd(OAc)₂ combined with PCy₃·HBF₄ ligand has been demonstrated to catalyze C(sp²)-Br bond coupling efficiently.

- Reaction Conditions: Typical conditions include 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃·HBF₄, 2 equivalents of Cs₂CO₃ base, in toluene/water solvent mixture at 80 °C for 2 hours under argon atmosphere.

- Substrate Scope: The reaction tolerates various arylboronic acids and bromides, including those bearing chloromethyl substituents analogous to the chloropropoxy group in the target compound.

- Purification: After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, dried, and purified by flash chromatography using petroleum ether/ethyl acetate mixtures.

Table 1: Representative Yields of Pd-Catalyzed Coupling Reactions

| Entry | Substrate Type | Yield (%) |

|---|---|---|

| 4a | p-Tolylboronic acid derivative | 95 |

| 4b | 3-Chloromethyl bromobenzene | 90 |

| 4c | Other arylboronic acids | 87-95 |

Note: These yields reflect the efficiency of coupling reactions that can be adapted for synthesizing this compound.

Functional Group Installation via Alkylation

The chloropropoxy side chain can be introduced by nucleophilic substitution or alkylation reactions on a suitably functionalized phenol or phenolic boronic acid intermediate.

- Starting Material: 4-methylphenylboronic acid or its derivatives serve as the core scaffold.

- Alkylation Strategy: Reaction with 3-chloropropyl halides (e.g., 3-chloropropyl bromide or chloride) under basic conditions allows the formation of the 3-(3-chloropropoxy) substituent on the aromatic ring.

- Typical Conditions: Use of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF or acetone) at moderate temperatures facilitates ether bond formation.

- Considerations: The reaction must be controlled to avoid side reactions such as multiple alkylations or degradation of the boronic acid moiety.

While direct literature on this exact alkylation step for this compound is limited, analogous procedures are standard in synthetic organic chemistry for installing alkoxy chains on arylboronic acids.

Photochemical Activation and Alternative Boron Derivatives

Recent advances in photochemical methods have enabled activation of alkyl and aryl boronic acids for coupling reactions under visible light irradiation. Although this method is more commonly applied to complex amine synthesis, it suggests potential for selective functionalization of arylboronic acids.

- Photochemical 1,3-Boronate Rearrangement: Enables coupling of aryl trifluoroborates with ketimines using Lewis acids.

- Advantages: Mild conditions, expanded substrate scope, and access to complex scaffolds.

- Potential Application: Could be adapted for functionalization of arylboronic acids bearing alkoxy substituents like chloropropoxy groups.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂/PCy₃·HBF₄ catalyst, Cs₂CO₃ base, 80 °C | High yield, mild conditions | Requires inert atmosphere, catalyst cost |

| Alkylation of Phenolic Boronic Acid | Base-mediated substitution with 3-chloropropyl halide | Direct installation of chloropropoxy group | Potential side reactions, optimization needed |

| Hydrogenation & Derivatization | Rh/C catalyst, hydrogenation followed by substitution | Versatile downstream modifications | Not directly for chloropropoxy derivative |

| Photochemical Activation | Visible light, Lewis acid catalysis | Mild, selective, novel transformations | Emerging method, less established for this substrate |

化学反应分析

Types of Reactions

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Propoxy Derivatives: Formed through nucleophilic substitution of the chlorine atom.

科学研究应用

Organic Synthesis

Boronic acids, including (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, are crucial intermediates in organic synthesis due to their ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

Key Applications:

- Synthesis of Biaryl Compounds: This compound can be utilized to synthesize biaryl amides with specific biological activities, such as muscarinic acetylcholine receptor subtype M1 agonism .

- Fluorene Synthesis: It participates in intramolecular aromatic carbenoid insertion, contributing to the synthesis of fluorenes, which are important in organic electronics .

- Preparation of Borinic Acid Picolinate Esters: These esters have potential applications in treating skin diseases .

Medicinal Chemistry

The medicinal applications of boronic acids have gained traction due to their unique properties that enhance drug efficacy and selectivity. The introduction of boronic acid moieties into bioactive molecules can modify their pharmacokinetic profiles and improve therapeutic outcomes.

Notable Findings:

- Anticancer Activity: Boronic acids have shown promise in anticancer therapies. For instance, compounds like bortezomib, a boronic acid derivative, are used as proteasome inhibitors for multiple myeloma treatment .

- Antibacterial and Antiviral Properties: Boronic acids exhibit antibacterial and antiviral activities, making them suitable candidates for developing new therapeutics .

- Drug Delivery Systems: They can function as effective sensors and delivery systems due to their ability to form stable complexes with biomolecules .

Materials Science

In materials science, boronic acids are explored for their role in developing advanced materials with unique electronic and optical properties.

Applications:

- Optoelectronic Devices: Four-coordinate boron complexes derived from boronic acids are utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their enhanced luminescence and carrier mobility .

- Bioimaging and Sensing Probes: Boron-containing compounds are being investigated for use as imaging agents in biomedical applications, allowing for early disease detection through fluorescence techniques .

Case Studies

作用机制

The mechanism of action of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved depend on the specific application and target molecule.

相似化合物的比较

Structural and Functional Comparison with Analogous Boronic Acids

Substituent Variations in Arylboronic Acids

The target compound can be compared to analogs with modifications in the alkoxy, halogen, or alkyl substituents (Table 1).

Table 1: Structural Comparison of Selected Boronic Acids

Key Observations :

- Alkoxy Chain Length : The 3-chloropropoxy group introduces a longer alkyl chain than isopropoxy (in ), which could influence solubility or enzyme-binding interactions .

- Methyl Group : The 4-methyl substituent, shared with 4-methylphenyl boronic acid, is associated with high cross-coupling yields (72% in ), suggesting favorable electronic effects for Pd-catalyzed reactions.

Reactivity in Suzuki-Miyaura Couplings

Comparative reaction yields highlight the impact of substituents:

- 4-Methylphenyl boronic acid : Achieved 72% yield in coupling with aryl halides using Pd catalysts .

- Halogenated Analogs : 4-Chlorophenyl boronic acid gave 65% yield, while 3,4-dichlorophenyl boronic acid yielded 68% . The target compound’s 3-chloropropoxy group may lower yields due to increased steric hindrance.

Enzyme Inhibition:

- Aliphatic vs. Aromatic Boronic Acids : Aliphatic derivatives (e.g., compound 2 in ) show lower inhibition of penicillin-binding protein 1b (PBP1b) than aromatic analogs. The target compound’s aromatic core may enhance binding to enzyme active sites .

- β-Lactamase Inhibition: Aryl boronic acids with electron-withdrawing groups (e.g., 3-aminophenyl boronic acid) bind tightly to class C β-lactamases. The chlorine atom in the target compound could similarly enhance inhibitory potency .

Anticancer Potential:

Boronic acids with heterocyclic or arylidene moieties exhibit anticancer activity via proteasome inhibition (). While the target compound lacks these groups, its chloro and methoxy substituents may confer cytotoxicity through alternative mechanisms.

生物活性

Overview

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is an organoboron compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. The structure consists of a boronic acid moiety linked to a phenyl ring, which is further substituted with a chloropropoxy and a methyl group. This unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly significant in the design of enzyme inhibitors and anticancer agents, as it can disrupt critical biochemical pathways.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit cytotoxic effects against various cancer cell lines. In studies involving prostate cancer cells, compounds similar to this boronic acid have shown reduced cell viability while maintaining a higher viability in healthy cells. For instance, certain derivatives demonstrated a decrease in cancer cell viability to as low as 33% at 5 µM concentration, while healthy cells retained 71% viability under similar conditions .

Table 1: Cytotoxicity of Boronic Acid Derivatives Against Cancer Cells

| Compound | Cell Line | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|---|

| This compound | PC-3 (Prostate) | 5 | 33 | 71 |

| B5 | PC-3 | 5 | 33 | 95 |

| B7 | PC-3 | 5 | 44 | 95 |

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been explored. Compounds structurally related to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in antimicrobial assays ranged from 7 mm to 13 mm, indicating significant antibacterial properties .

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

| Compound | Target Microorganism | Inhibition Zone Diameter (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| B1 | Escherichia coli | 9 |

| B5 | Pseudomonas aeruginosa | 11 |

Antioxidant Activity

Antioxidant properties are another area where boronic acids have shown promise. Compounds similar to this compound have been tested for their ability to scavenge free radicals and exhibit antioxidant effects comparable to standard antioxidants like α-tocopherol .

Case Studies and Research Findings

- Cytotoxicity Study on Prostate Cancer Cells : A study assessed the cytotoxic effects of several boronic compounds on PC-3 prostate cancer cells. Results indicated that specific derivatives could significantly lower cancer cell viability while preserving healthy cell populations, highlighting their potential as anticancer agents .

- Antimicrobial Efficacy : Research conducted on various boronic compounds revealed their effectiveness against multiple bacterial strains. The compounds exhibited varying degrees of antimicrobial activity, suggesting their potential use in developing new antibacterial therapies .

常见问题

Basic: What are the established synthetic routes for (3-(3-chloropropoxy)-4-methylphenyl)boronic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Etherification : Reacting 4-methylphenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to install the 3-chloropropoxy group.

Borylation : Directing boronic acid installation via iridium-catalyzed C–H borylation or lithium-halogen exchange followed by trapping with trimethyl borate .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-borylation. Use anhydrous conditions to prevent protodeboronation .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare experimental and NMR spectra with literature data (e.g., δ 2.38 ppm for methyl groups in 4-methylphenyl derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., expected exact mass for CHBClO: 229.07 g/mol).

- HPLC-PDA : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95%) and detect byproducts .

Advanced: How can researchers optimize cross-coupling reactions involving this boronic acid under inert conditions?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts in Suzuki-Miyaura couplings. Silver additives (e.g., AgO) may stabilize reactive intermediates .

- Solvent Optimization : Compare yields in THF (polar aprotic) vs. toluene (non-polar). THF often enhances solubility but may require lower temperatures (0–25°C) to suppress side reactions .

- Contradiction Resolution : If low yields occur, assess boronic acid stability via NMR to detect hydrolysis or dimerization .

Advanced: How do conflicting reactivity trends in arylboronic acid derivatives impact the design of electrophilic substitution reactions?

Methodological Answer:

- Steric vs. Electronic Effects : The electron-donating 4-methyl group enhances boronic acid reactivity in cross-couplings, while the 3-chloropropoxy group introduces steric hindrance. Balance these via computational modeling (DFT) to predict regioselectivity .

- Case Study : In a study comparing 4-methylphenylboronic acid derivatives, steric bulk at the 3-position reduced coupling efficiency by 20–40%, necessitating longer reaction times or excess reagents .

Advanced: What strategies mitigate hydrolysis or protodeboronation during storage or reaction?

Methodological Answer:

- Storage : Store at –20°C under argon in anhydrous DMSO or THF. Avoid prolonged exposure to moisture or light .

- Stabilization During Reactions : Add molecular sieves (3Å) to scavenge water. Use buffered conditions (pH 7–9) with phosphate or carbonate salts to suppress acid-catalyzed degradation .

Advanced: How can computational chemistry predict the reactivity of this boronic acid in non-traditional reactions (e.g., photoredox catalysis)?

Methodological Answer:

- DFT Calculations : Model the HOMO-LUMO gap to assess redox activity. The electron-rich 4-methyl group lowers oxidation potential, making it suitable for photoinduced single-electron transfer (SET) reactions .

- Benchmarking : Compare computed activation energies with experimental data (e.g., k from UV-Vis kinetics) to validate predictive accuracy .

Advanced: What structural analogs of this compound are reported, and how do substituent variations affect biological or catalytic activity?

Methodological Answer:

- Analog Synthesis : Replace the 3-chloropropoxy group with methoxy, ethoxy, or amino groups to study electronic effects. For example, 3-methoxy derivatives show higher solubility but reduced electrophilicity .

- Biological Screening : In enzyme inhibition assays, bulkier substituents (e.g., 3-chloropropoxy vs. methoxy) enhance binding affinity to serine hydrolases by 2–3-fold due to hydrophobic interactions .

Advanced: How do contradictory NMR or crystallography data arise in characterizing this compound, and how are they resolved?

Methodological Answer:

- Dynamic Effects : Rotational barriers in the 3-chloropropoxy chain may cause splitting in NMR signals. Use variable-temperature NMR (–40°C to 25°C) to confirm .

- Crystallography Challenges : Poor crystal formation due to flexible side chains. Co-crystallize with thiourea or crown ethers to stabilize the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。